D-Glucosone

描述

Historical Perspectives on the Discovery and Initial Characterization of 2-Keto-D-glucose

The initial isolation of 2-Keto-D-glucose was reported from natural sources such as fungi, algae, and shellfish. medchemexpress.comtargetmol.com Its formal chemical synthesis and characterization have been a subject of study for decades, with laboratory procedures for its production being developed to facilitate further research. medchemexpress.com Early investigations focused on its role as a chemical intermediate and its potential applications as a building block in the synthesis of other carbohydrates. caymanchem.comcaymanchem.com A significant early finding was the identification of 2-Keto-D-glucose as a product of glucose degradation, particularly in processes like the heat sterilization of peritoneal dialysis fluids. caymanchem.comcaymanchem.com

Role of 2-Keto-D-glucose as a Key Intermediate in Specialized Metabolic Pathways

2-Keto-D-glucose plays a crucial role as an intermediate in several specialized metabolic pathways, particularly in microorganisms. vulcanchem.commedchemexpress.comtargetmol.comsigmaaldrich.com

One of the most well-documented roles of 2-Keto-D-glucose is in a secondary metabolic pathway in fungi that leads to the production of the antibiotic cortalcerone. vulcanchem.commedchemexpress.comtargetmol.comsigmaaldrich.com This β-pyrone antibiotic provides a protective advantage to the fungi against bacteria. sigmaaldrich.comsigmaaldrich.com The enzymatic oxidation of D-glucose by pyranose 2-oxidase is a key step that results in the formation of 2-Keto-D-glucose in this pathway. sigmaaldrich.comsigmaaldrich.com

In certain bacteria, such as those from the genera Pseudomonas and Gluconobacter, 2-Keto-D-glucose is an intermediate in the oxidation of glucose. nih.govresearchgate.net For instance, in some Pseudomonas species, glucose is first converted to gluconic acid and then further oxidized to 2-keto-D-gluconic acid, with 2-Keto-D-glucose being a transient intermediate. mdpi.comresearchgate.net This pathway is significant in the industrial production of 2-keto-D-gluconic acid, a precursor for the synthesis of erythorbic acid (isoascorbic acid), a widely used food antioxidant. mdpi.comnih.gov

Furthermore, in some metabolic contexts, 2-Keto-D-glucose can be an intermediate in the conversion of D-glucose to D-fructose. medchemexpress.comtargetmol.com It also serves as a substrate for various enzymes, including hexokinases, which allows for its use in enzymatic studies to identify and characterize these enzymes. biosynth.comsigmaaldrich.com

The table below summarizes key metabolic pathways involving 2-Keto-D-glucose.

| Metabolic Pathway | Organism(s) | Key Role of 2-Keto-D-glucose | End Product |

| Cortalcerone Biosynthesis | Fungi | Intermediate | Cortalcerone (antibiotic) |

| Glucose Oxidation | Pseudomonas, Gluconobacter, Erwinia | Intermediate | 2-Keto-D-gluconic acid, 2,5-diketo-D-gluconate |

| D-fructose formation | Various | Intermediate | D-fructose |

Overview of Contemporary Research Trajectories and Scientific Interest Pertaining to 2-Keto-D-glucose

Current research on 2-Keto-D-glucose is diverse, spanning from fundamental biochemistry to potential therapeutic applications. A significant area of interest lies in its role as an inhibitor of glycolysis. ontosight.ai By competing with glucose for the active site of hexokinase, the first enzyme in the glycolytic pathway, 2-Keto-D-glucose can disrupt this central energy-producing process. ontosight.ai This inhibitory action has led to investigations into its potential as an anticancer agent, as many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. ontosight.ai Research is actively exploring its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. ontosight.ai

Another major research focus is on the metabolic engineering of microorganisms to optimize the production of 2-keto-D-gluconic acid from glucose, where 2-Keto-D-glucose is a key intermediate. researchgate.net This involves genetic modifications of bacteria like Gluconobacter japonicus to enhance the metabolic flux towards the desired product and reduce the formation of by-products. researchgate.net

Furthermore, the unique chemical reactivity of the keto group in 2-Keto-D-glucose continues to be explored in various biochemical and chemical contexts. vulcanchem.com Its involvement in the Maillard reaction and glycation processes makes it a relevant molecule in food chemistry and in understanding the formation of advanced glycation end-products (AGEs) in biological systems. vulcanchem.com

The table below highlights current research areas involving 2-Keto-D-glucose.

| Research Area | Focus | Potential Application |

| Oncology | Inhibition of glycolysis in cancer cells | Anticancer therapeutics |

| Metabolic Engineering | Optimization of microbial production of 2-keto-D-gluconic acid | Industrial production of food additives and pharmaceutical precursors |

| Glycobiology | Study of Maillard reaction and glycation | Food science, understanding of age-related diseases |

| Enzyme Kinetics | Substrate for characterizing enzymes like hexokinase | Basic biochemical research |

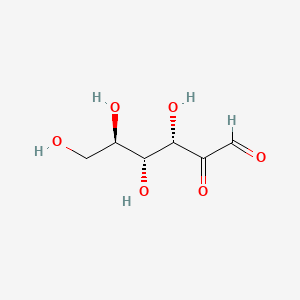

Structure

3D Structure

属性

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNMIDLYWOTSGK-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171773 | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1854-25-7, 26345-59-5 | |

| Record name | D-Glucosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1854-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | arabino-Hexos-2-ulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26345-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketoglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabino-hexos-2-ulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Synthesis and Metabolic Transformations of 2 Keto D Glucose

Biosynthetic Pathways Leading to 2-Keto-D-glucose Formation

The primary route for the biological synthesis of 2-keto-D-glucose involves the oxidation of D-glucose. google.com This transformation is a key step in connecting primary carbohydrate metabolism to the production of various secondary metabolites. vulcanchem.com

Enzymology of D-glucose Oxidation and Ketose Formation in Biological Systems

The oxidation of D-glucose to 2-keto-D-glucose is catalyzed by a class of enzymes known as oxidoreductases. google.com A key enzyme in this process is pyranose-2-oxidase (P2Ox), which directly converts D-glucose to D-glucosone. google.comnih.gov This enzymatic reaction is of significant industrial interest. nih.gov

In many bacteria, the synthesis of 2-keto-D-gluconic acid (2KGA) from D-glucose proceeds through D-gluconic acid as an intermediate, a pathway involving two sequential oxidation steps in the periplasm catalyzed by membrane-bound dehydrogenases. nih.gov The first step, the oxidation of D-glucose to D-gluconate, is often the rate-limiting step and is mediated by D-glucose dehydrogenase (GlcDH). mdpi.com This is followed by the oxidation of D-gluconate. tandfonline.com Some bacteria, such as those from the genus Pseudomonas, accumulate 2KGA in their culture medium through this pathway. nih.gov

Another important enzyme is 2-keto-D-glucose dehydrogenase (2KGDH), which is dependent on pyrroloquinoline quinone (PQQ). This enzyme exhibits high specificity for the oxidation of 2-keto-D-glucose to 2-keto-D-gluconic acid. medchemexpress.com

The table below summarizes key enzymes involved in the formation and initial conversion of 2-keto-D-glucose.

| Enzyme Name | Abbreviation | Function | Organism Example |

| Pyranose-2-oxidase | P2Ox | Oxidizes D-glucose to 2-keto-D-glucose (this compound). google.comnih.gov | Peniophora gigantea nih.gov |

| D-glucose dehydrogenase | GlcDH | Oxidizes D-glucose to D-gluconate. nih.govmdpi.com | Arthrobacter globiformis, Pseudomonas spp. nih.govmdpi.com |

| Gluconate dehydrogenase | GADH | Oxidizes D-gluconate to ketogluconate. tandfonline.com | Gluconobacter oxydans tandfonline.com |

| 2-keto-D-glucose dehydrogenase | 2KGDH | Oxidizes 2-keto-D-glucose to 2-keto-D-gluconic acid. medchemexpress.com | Pseudomonas aureofaciens medchemexpress.com |

Identification of Precursor Molecules and Co-factors Critical for 2-Keto-D-glucose Biosynthesis

The primary precursor for the biosynthesis of 2-keto-D-glucose is D-glucose . google.com The enzymatic oxidation of D-glucose at the C-2 position directly yields 2-keto-D-glucose. Any carbohydrate source that can be enzymatically or chemically converted to D-glucose can serve as a starting material. google.com

Several co-factors are essential for the activity of the enzymes involved in this process. For instance, pyrroloquinoline quinone (PQQ) is a critical co-factor for quinoprotein D-glucose dehydrogenases and 2-keto-D-glucose dehydrogenases. medchemexpress.comnih.govmdpi.com In some membrane-bound GlcDH enzymes, Mg²⁺ ions play a role in anchoring PQQ to the enzyme and activating the co-factor. mdpi.com The reduction of 2-keto-D-glucose to D-fructose by aldose reductase requires the co-factor NAD(P)H . researchgate.netgoogle.com

Mechanisms of Regulatory Control for Enzymes Involved in 2-Keto-D-glucose Biosynthesis

The biosynthesis of 2-keto-D-glucose and its derivatives is subject to regulatory control at the genetic and enzymatic levels. In Pseudomonas putida, the genes for both the periplasmic and cytoplasmic enzymes involved in the glucose to 2-ketogluconate pathway are organized into two separate operons. nih.gov The expression of these operons is controlled by the PtxS repressor . nih.gov While glucose, gluconate, or 2-ketogluconate can induce the expression of these genes in vivo, it is specifically 2-ketogluconate that binds to the PtxS repressor in vitro, acting as the functional effector molecule that triggers the pathway. nih.gov The binding of 2-ketogluconate to PtxS alleviates the repression of the relevant genes. mdpi.com

In Escherichia coli, the metabolism of 2-keto-3-deoxy-D-gluconate, a related compound, is controlled by the kdg regulon , which is under the negative control of the kdgR product. nih.gov This indicates a sophisticated system of gene regulation in response to the availability of these keto-sugars.

Metabolic Fates and Catabolic Pathways of 2-Keto-D-glucose

Once formed, 2-keto-D-glucose can be channeled into several metabolic pathways, leading to the formation of a variety of downstream metabolites. medchemexpress.commdpi.com

Enzymatic Conversion of 2-Keto-D-glucose to Downstream Metabolites

2-Keto-D-glucose is a versatile intermediate that can be enzymatically converted into several important compounds. One major fate is its oxidation to 2-keto-D-gluconic acid (2KGA) , a reaction catalyzed by 2-keto-D-glucose dehydrogenase. medchemexpress.comvulcanchem.com 2KGA is a valuable precursor for the synthesis of compounds like D-erythorbate (isoascorbic acid), which is widely used as a food antioxidant. mdpi.com

Another significant conversion is the reduction of 2-keto-D-glucose to D-fructose . medchemexpress.comresearchgate.net This reaction is catalyzed by enzymes such as aldose reductase and requires a co-factor like NAD(P)H. researchgate.net This two-step process, starting from D-glucose, is an industrially relevant method for producing high-purity D-fructose. researchgate.net

The table below outlines the key enzymatic conversions of 2-keto-D-glucose.

| Starting Substrate | Enzyme | Product | Significance |

| 2-Keto-D-glucose | 2-keto-D-glucose dehydrogenase | 2-Keto-D-gluconic acid | Precursor for D-erythorbate synthesis. mdpi.com |

| 2-Keto-D-glucose | Aldose reductase | D-fructose | Production of high-purity fructose (B13574). researchgate.net |

Significance of 2-Keto-D-glucose in Specific Microbial Metabolic Networks

2-Keto-D-glucose and its derivatives play significant roles in the metabolic networks of various microorganisms. In some fungi, algae, and shellfish, 2-keto-D-glucose is a key intermediate in a secondary metabolic pathway that leads to the production of the antibiotic cortalcerone . medchemexpress.comtargetmol.comvulcanchem.com

In bacteria like Erwinia, 2-keto-D-glucose is generated during the fermentation of D-glucose to 2,5-diketo-D-gluconate , which is a precursor for the synthesis of ascorbic acid (vitamin C). vulcanchem.com The pathway from D-glucose to 2,5-diketo-D-gluconic acid and subsequently to 2-keto-L-gulonic acid (a direct precursor to vitamin C) is a major area of research for industrial production. frontiersin.orgfrontiersin.orgresearchgate.net

In Pseudomonas species, the metabolism of glucose via 2-ketogluconate is a compartmentalized process. nih.gov The initial steps occur in the periplasm, and the resulting 2-ketogluconate is then transported into the cytoplasm for further metabolism, eventually entering the Entner-Doudoroff pathway. nih.gov The secretion of 2KGA by various rhizosphere bacteria, including Pseudomonas, is believed to be beneficial for plant growth and root colonization. mdpi.com

The intracellular metabolism of 2KGA in Pseudomonas involves transport into the cell by a transporter, phosphorylation by a kinase, and reduction by a reductase to enter central metabolic pathways. mdpi.com The regulation of these pathways, such as the repression by PtxS, is crucial for the accumulation and secretion of 2KGA during fermentation processes. mdpi.com

Comparative Analysis of Divergent Metabolic Routes for 2-Keto-D-glucose Across Diverse Organisms

In many bacteria, particularly those of the genus Pseudomonas, the metabolism of 2-keto-D-glucose is initiated through its oxidized form, 2-keto-D-gluconate (2KGA). The process often begins in the periplasm, where D-glucose is oxidized to D-gluconate and then to 2KGA by membrane-bound dehydrogenases. nih.govnih.govmdpi.com This 2KGA is then transported into the cytoplasm. mdpi.com Inside the cell, a common pathway in Pseudomonas plecoglossicida and Pseudomonas putida involves the phosphorylation of 2KGA to 2-keto-6-phosphogluconate by the enzyme 2-ketogluconate kinase (KguK). nih.govmdpi.com This is followed by the reduction of 2-keto-6-phosphogluconate to 6-phosphogluconate by 2-ketogluconate 6-phosphate reductase (KguD), which then enters the Entner-Doudoroff (ED) pathway. nih.govmdpi.com

The bacterium Erwinia presents an alternative bacterial strategy. In some species, 2-keto-D-gluconate is not phosphorylated but is instead directly reduced to D-gluconate by an NAD(P)H-dependent reductase. nih.govasm.org This D-gluconate is subsequently phosphorylated to 6-phosphogluconate, which is then metabolized via the pentose (B10789219) phosphate (B84403) pathway. nih.govasm.org Notably, Erwinia species are also instrumental in industrial processes where D-glucose is converted to 2,5-diketo-D-gluconate, with 2-keto-D-gluconate as an intermediate. vulcanchem.comasm.org This 2,5-diketo-D-gluconate can then be converted to 2-keto-L-gulonate by other bacteria like Corynebacterium, a crucial step in vitamin C synthesis. vulcanchem.comasm.orgresearchgate.net

Fungi, particularly white-rot fungi such as Trametes multicolor, exhibit a distinct metabolic fate for 2-keto-D-glucose. asm.org These fungi utilize the enzyme pyranose oxidase to directly oxidize D-glucose at the C-2 position, producing 2-keto-D-glucose and hydrogen peroxide. nih.govresearchgate.net In this context, 2-keto-D-glucose serves as a key intermediate in a secondary metabolic pathway that leads to the synthesis of the antibiotic cortalcerone. asm.orgnih.govsmolecule.com This pathway highlights a divergence from central carbon metabolism towards the production of specialized, bioactive compounds.

Recent research has unveiled the presence and activity of the Entner-Doudoroff pathway in plants and archaea, challenging the long-held view that glycolysis and the pentose phosphate pathway are their sole routes for glucose degradation. pnas.orgnih.gov In plants like barley (Hordeum vulgare), the key enzymes of the ED pathway, including 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, have been identified and shown to be active. pnas.orgnih.gov This indicates that plants can form and metabolize KDPG, a close structural relative of 2-keto-D-glucose, integrating it into their central metabolism. While direct metabolism of 2-keto-D-glucose in this pathway is not explicitly detailed, the existence of the ED pathway suggests a capacity to handle related keto-acid sugars.

Archaea, especially hyperthermophiles like Sulfolobus solfataricus, utilize modified versions of the ED pathway. researchgate.netnih.gov These include a non-phosphorylative and a semi-phosphorylative ED pathway. researchgate.netnih.gov The semi-phosphorylative pathway involves the oxidation of glucose to gluconate, followed by its dehydration to 2-keto-3-deoxygluconate (B102576) (KDG). nih.gov KDG is then phosphorylated to KDPG, which is cleaved by KDPG aldolase. nih.gov The non-phosphorylative variant proceeds without phosphorylation, directly cleaving KDG into pyruvate (B1213749) and glyceraldehyde. researchgate.net These archaeal pathways underscore a unique evolutionary adaptation for carbohydrate metabolism in extreme environments.

Table 1: Comparative Overview of 2-Keto-D-glucose (and related keto-acid) Metabolism

| Organism Group | Example Organism(s) | Key Pathway(s) | Initial Substrate | Key Enzymes | Primary Metabolic Fate/Product |

|---|---|---|---|---|---|

| Bacteria | Pseudomonas species | Periplasmic Oxidation / Entner-Doudoroff Pathway | D-Glucose / 2-Keto-D-gluconate | Glucose Dehydrogenase, Gluconate Dehydrogenase, 2-Ketogluconate Kinase (KguK), 2-Ketogluconate 6-Phosphate Reductase (KguD) | Enters central metabolism (ED Pathway) for energy production. nih.govmdpi.com |

| Bacteria | Erwinia species | Reductive Pathway / Pentose Phosphate Pathway | 2-Keto-D-gluconate | NAD(P)H-dependent Reductase, Gluconokinase | Enters central metabolism (Pentose Phosphate Pathway) for energy and biosynthesis. nih.govasm.org |

| Fungi | Trametes multicolor (White-rot fungi) | Secondary Metabolism (Cortalcerone Biosynthesis) | D-Glucose | Pyranose Oxidase | Synthesis of the antibiotic cortalcerone. asm.orgnih.gov |

| Plants | Hordeum vulgare (Barley) | Entner-Doudoroff Pathway | Glucose-6-phosphate | 6-Phosphogluconate Dehydratase, KDPG Aldolase | Enters central metabolism for energy and biosynthetic precursors. pnas.orgnih.gov |

| Archaea | Sulfolobus solfataricus | Non-phosphorylative & Semi-phosphorylative ED Pathway | D-Glucose | Glucose Dehydrogenase, Gluconate Dehydratase, KDG Kinase, KDPG Aldolase | Enters central metabolism for energy production via pyruvate. researchgate.netnih.gov |

Chemical and Enzymatic Synthesis of 2 Keto D Glucose and Its Analogs

Synthetic Methodologies for 2-Keto-D-glucose in Research Settings.

Chemo-enzymatic synthesis combines the specificity of enzymes with the versatility of chemical reactions to create efficient pathways for producing complex molecules like 2-keto-D-glucose. A prominent chemo-enzymatic route involves the oxidation of D-glucose at the C-2 position. rsc.org

One effective method utilizes pyranose 2-oxidase (P2O), a flavoenzyme that catalyzes the oxidation of D-glucose and other aldopyranoses to their corresponding 2-keto derivatives. researchgate.net This enzyme, often sourced from lignin-degrading fungi like Trametes multicolor, uses oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct. rsc.orgresearchgate.net To prevent degradation of the enzyme and product by hydrogen peroxide, catalase is typically added to the reaction to convert the hydrogen peroxide into water and oxygen. rsc.org This bioconversion of D-glucose to D-glucosone can achieve high conversion rates, exceeding 95% in controlled batch reactions. rsc.org The resulting 2-keto-D-glucose can then be used as an intermediate for further chemical synthesis. rsc.orgresearchgate.net For instance, it is a precursor in a three-step chemo-enzymatic route to produce kojic acid. rsc.org

Another chemo-enzymatic strategy has been developed for the synthesis of UDP-2-ketoGlc, a donor substrate for glycosyltransferases. nih.govacs.org This method first involves the chemical synthesis of 2-keto-D-glucose, which is then used in a two-enzyme system. nih.gov The enzymes, N-acetylhexosamine 1-kinase (NahK) and N-acetylglucosamine 1-phosphate uridyltransferase (GlmU), work in tandem to convert 2-keto-D-glucose into its UDP-activated form. nih.govacs.org This approach highlights the power of combining chemical synthesis to create a starting analog with enzymatic reactions to produce complex, biologically relevant molecules. nih.gov

While chemo-enzymatic methods offer high selectivity, multi-step organic synthesis provides a purely chemical route to 2-keto-D-glucose and its precursors, often starting from readily available carbohydrates. One strategy begins with glucal, a derivative of glucose. nih.gov A general approach involves the halogenation, such as bromination, of the glucal at the C-2 position, followed by the replacement of the halogen with a hydrogen atom. nih.govresearchgate.net

A specific three-step synthesis starting from D-glucose has been reported to produce 2-deoxy-D-glucose in a 48% yield without the need for protecting and deprotecting steps. nih.gov Although the direct multi-step synthesis of 2-keto-D-glucose itself is less commonly detailed in favor of oxidation methods, the synthesis of related compounds like 2-deoxy-D-glucose (2-DG) from D-glucose or D-mannose illustrates the principles involved. arkat-usa.org Since D-glucose and D-mannose are C-2 epimers, deoxygenation at this position yields the same product, 2-DG. arkat-usa.org

The synthesis of 2-keto-D-gluconic acid, a closely related derivative, has been achieved through a de novo approach involving a syn-selective aldol (B89426) reaction between hydroxyacetylfuran and D-glyceraldehyde. researchgate.net This demonstrates a powerful method for constructing the carbon skeleton of 6-carbon ulosonic acids from smaller building blocks. researchgate.net

Achieving stereoselectivity and regioselectivity is paramount in carbohydrate chemistry due to the multitude of chiral centers and functional groups. In the context of 2-keto-D-glucose, enzymatic methods inherently offer high regioselectivity. For example, pyranose 2-oxidase specifically oxidizes the C-2 position of D-glucose. rsc.orgresearchgate.net The enzyme from T. multicolor is particularly noted for its lack of oxidation at the C-3 position, which is an advantage when the 2-keto product is desired. researchgate.net

In chemical synthesis, stereoselectivity is often the key challenge. The synthesis of 2-keto-D- and L-gluconic acids via a direct aldol reaction demonstrates a powerful strategy for achieving stereocontrol. researchgate.net By using either tertiary amines or a dizinc (B1255464) aldol catalyst, a syn-selective aldol reaction can be achieved between an optically pure glyceraldehyde and hydroxyacetylfuran. researchgate.net This approach provides a de novo synthesis of orthogonally protected 2-keto-D- and L-gluconic acids. researchgate.net The stereochemical outcome of such reactions is often directed by the catalyst and reaction conditions, allowing for the selective formation of one diastereomer over others. researchgate.net Similarly, asymmetric synthesis of 2-keto-3-deoxy-D-gluconic acid (KDG) has been accomplished using a glyoxylate-ene reaction where Sharpless epoxidation is the key stereochemistry-determining step. researchgate.net

Derivatization of 2-Keto-D-glucose for Advanced Research Applications.

Isotopically labeled compounds are invaluable tools for tracing metabolic pathways and elucidating reaction mechanisms. The synthesis of labeled 2-keto-D-glucose derivatives has been accomplished through several methods.

A notable example is the synthesis of D-glucose-2-t and D-mannose-2-t from sodium 2-keto-D-gluconate. nist.gov In this process, the reduction of sodium 2-keto-D-gluconate with lithium borohydride-t results in the formation of epimeric, 2-labeled aldonic acids. nist.gov These acids are then separated, lactonized, and subsequently reduced to the corresponding labeled sugars. nist.gov

General methods for the enzymatic synthesis of isotopically labeled carbohydrates often start from labeled precursors like pyruvate (B1213749). google.com Enzymes of the glycolytic and gluconeogenic pathways can be used in a one-pot reaction to produce labeled hexose (B10828440) and pentose (B10789219) sugars. google.com While not directly synthesizing labeled 2-keto-D-glucose, these methods provide a framework for producing a wide range of labeled carbohydrates that could potentially be converted to their 2-keto forms. The synthesis of hexa-13C-labelled glucosinolates starting from [13C6]-D-glucose also highlights the feasibility of incorporating isotopic labels into complex glucose-derived molecules. researchgate.net

The synthesis of analogs of 2-keto-D-glucose is a key strategy for developing enzyme inhibitors and probes for studying carbohydrate-processing enzymes. Chemo-enzymatic approaches have proven effective in this area. For example, a two-enzyme system has been used to create UDP-2-ketoGlc, which is a C2-carbon isostere of UDP-GlcNAc. nih.govacs.org This analog, with a ketone group at C2, is a valuable tool for metabolic polysaccharide remodeling and engineering. nih.govacs.org

The flexible substrate spectrum of certain enzymes allows for the synthesis of various nucleotide-activated deoxysugars. For instance, enzymes from the dTDP-β-L-rhamnose biosynthetic pathway have been used to synthesize dTDP-2-deoxy-α-D-glucose and dTDP-2,6-dideoxy-4-keto-α-D-glucose. capes.gov.br The latter serves as a key intermediate for the synthesis of other deoxy sugar derivatives. capes.gov.br These synthesized nucleotide deoxysugars are crucial for the in vitro characterization of glycosyltransferases involved in the biosynthesis of antibiotics and other natural products. capes.gov.br

Furthermore, the synthesis of 1,4-substituted 1,2,3-triazole-α-D-glucosides has been achieved through a chemo-enzymatic, protecting-group-free method. acs.org This involves the enzymatic synthesis of α-D-glucosylazide, followed by a copper-catalyzed "click" reaction with various alkynes. acs.org These triazole-containing glucose analogs have shown potent inhibitory activity toward lysosomal α-glucosidase, demonstrating the potential of such derivatives as therapeutic agents. acs.org

Formation of Glycoconjugates and Complex Oligosaccharide Structures Incorporating 2-Keto-D-glucose.

2-Keto-D-glucose, also known as this compound, primarily serves as a key metabolic intermediate in various biochemical pathways rather than as a direct building block for the assembly of complex oligosaccharides and glycoconjugates. nih.govmedchemexpress.comsigmaaldrich.com It is a significant precursor in the biosynthesis of certain secondary metabolites, such as the antibiotic cortalcerone. medchemexpress.comsigmaaldrich.com In this pathway, D-glucose is first oxidized to 2-keto-D-glucose, which is then further converted. smolecule.com

While the direct incorporation of 2-keto-D-glucose as a stable monosaccharide unit into larger glycan chains is not a commonly reported strategy in the literature, its reactive keto-functionality is leveraged in specific synthetic methodologies. One such strategy is the "ulosyl donor approach," which utilizes 2-keto sugar derivatives to control the stereochemical outcome of glycosylation reactions. In this method, a glycosyl donor with a keto group at the C-2 position is synthesized. This intermediate is then reduced after the glycosidic bond has been formed. The choice of reducing agent determines the final stereochemistry at the C-2 position, allowing for the selective formation of either β-D-mannosides or β-D-glucosides. For instance, reduction with tri-sec-butylborohydrides (L- or K-Selectride) on an acylated 2-keto-β-D-arabino-hexopyranoside intermediate leads stereospecifically to the β-D-mannoside configuration, while reduction with borane (B79455) preferentially yields the β-D-glucoside. researchgate.net This demonstrates the transient use of the 2-keto functionality as a strategic tool for stereocontrol in complex oligosaccharide synthesis, rather than its permanent inclusion in the final structure. researchgate.net

General chemical reactions, such as condensation with amines, can lead to the formation of glycoside-like structures. smolecule.com However, extensive research literature detailing the synthesis of well-defined, complex glycoconjugates or oligosaccharides featuring a stable 2-keto-D-glucose residue is limited. The primary focus of enzymatic and chemical oligosaccharide synthesis remains on the use of activated glycosyl donors of more common monosaccharides like D-glucose and D-mannose. diva-portal.orgnih.gov

Development and Engineering of Enzymatic Systems for Enhanced 2-Keto-D-glucose Synthesis.

The biotechnological production of 2-keto-D-glucose and its derivatives, particularly 2-keto-D-gluconic acid (2KGA), has been a significant area of research, leading to the development and engineering of various enzymatic systems for enhanced efficiency and yield. These efforts span from the discovery and characterization of novel enzymes to the optimization of whole-cell fermentation processes and the construction of multi-enzyme cascades.

Key enzymes in the synthesis of 2-keto-D-glucose are oxidoreductases that catalyze the oxidation of D-glucose at the C-2 position. Pyranose-2-oxidase (P2O) is a widely used enzyme for this purpose, sourced from fungi such as Trametes multicolor and Polyporus obtusus. medchemexpress.comresearchgate.net This enzyme oxidizes D-glucose to 2-keto-D-glucose with high selectivity. researchgate.net Subsequently, 2-keto-D-glucose can be further oxidized to 2KGA by other enzymes like glucose-1-oxidase. researchgate.net Another important class of enzymes is the membrane-bound glucose dehydrogenases (GlcDH), which are pivotal in microbial fermentation processes for producing 2KGA. mdpi.com

Whole-cell biocatalysis using microorganisms from genera such as Pseudomonas and Gluconobacter is a common strategy. For example, cell cultures of Pseudomonas fluorescens have been used to produce 2-keto-D-gluconate from D-glucose with reported yields of 40%. researchgate.net Industrial production often relies on high-yield strains like Arthrobacter globiformis C224, a significant producer of 2KGA. mdpi.com

Advancements in enhancing these production systems include metabolic engineering and process optimization. Researchers have developed multi-enzyme cascade reactions to create efficient, cofactor-balanced pathways. sigmaaldrich.com Engineering efforts also focus on improving the properties of the enzymes themselves. For instance, research has been conducted on engineering galactose oxidase to increase its expression levels in E. coli and enhance its thermostability. nih.gov The use of enzymes from extremophiles, such as the highly thermostable gluconate dehydratase from the crenarchaeon Thermoproteus tenax, offers advantages like simplified purification and the ability to conduct reactions at higher temperatures. arkat-usa.org

Process engineering strategies have also led to significant improvements in product yield and productivity. A two-stage semi-continuous fermentation process using Pseudomonas plecoglossicida has been developed, achieving a high concentration of 2KGA (136.47 g/L). mdpi.com Furthermore, systematic enhancement of biosynthetic pathways by identifying and overexpressing key enzymes and transporters in chassis organisms like Gluconobacter oxydans has proven effective in boosting the production of related keto-sugars. researchgate.net

Table 1: Examples of Enzymatic Systems for 2-Keto-D-glucose and Derivative Synthesis

| Organism/Enzyme System | Substrate | Product | Key Findings/Yield | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens | D-Glucose | 2-Keto-D-gluconate | 40% yield from D-glucose using whole-cell culture. | researchgate.net |

| Pyranose-2-oxidase (from Polyporus obtusus) | D-Glucose | 2-Keto-D-glucose | High specificity for glucose oxidation at the C-2 position. | researchgate.net |

| Arthrobacter globiformis C224 | D-Glucose | 2-Keto-D-gluconic acid | Industrial strain; purification of a GlcDH with a specific activity of 88.1 U/mg. | mdpi.com |

| Pseudomonas plecoglossicida JUIM01 | Rice Starch Hydrolyzate | 2-Keto-D-gluconic acid | Achieved 136.47 g/L in a two-stage semi-continuous fermentation. | mdpi.com |

| Gluconate dehydratase (from Thermoproteus tenax) | D-Gluconate | 2-keto-3-deoxy-D-gluconate | Thermostable enzyme allows for simplified one-step synthesis and purification. | arkat-usa.org |

| Engineered Gluconobacter oxydans ATCC9937 | D-Glucose | 2-keto-L-gulonic acid | Produced 30.5 g/L by enhancing the biosynthetic pathway with novel reductase and transporter. | researchgate.net |

Table 2: Characterized Enzymes in 2-Keto-D-glucose Related Synthesis

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| Pyranose-2-oxidase (P2O) | Trametes multicolor | D-Glucose | 2-Keto-D-glucose | medchemexpress.com |

| 2-keto-D-glucose dehydrogenase (2KGDH) | Pseudomonas aureofaciens | 2-Keto-D-glucose | 2-keto-D-gluconic acid | nih.gov |

| D-Glucose Dehydrogenase (GlcDH) | Arthrobacter globiformis C224 | D-glucose, D-xylose, D-galactose | D-gluconate | mdpi.com |

| 2-ketogalactonate reductase | Pseudomonas fluorescens | 2-keto-d-galactonate, 2-keto-d-gluconate | d-galactonate, d-gluconate | researchgate.net |

| 2KGA reductase (2KGR) | Gluconobacter oxydans | 2-keto-D-gluconate | D-gluconate | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Keto-D-glucose (this compound) |

| D-glucose |

| D-fructose |

| 2-keto-D-gluconic acid (2KGA) |

| Cortalcerone |

| β-D-mannoside |

| β-D-glucoside |

| 2-keto-β-D-arabino-hexopyranoside |

| D-mannose |

| D-gluconate |

| 2-keto-3-deoxy-D-gluconate |

| 2-keto-L-gulonic acid |

| D-xylose |

| D-galactose |

| 2-keto-d-galactonate |

Advanced Analytical and Structural Characterization of 2 Keto D Glucose in Research

Spectroscopic Techniques for Elucidating 2-Keto-D-glucose Structure and Conformation.

Spectroscopic methods are indispensable for probing the molecular structure and conformational dynamics of 2-Keto-D-glucose. These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of carbohydrates, including 2-Keto-D-glucose. iosrjournals.org Both ¹H and ¹³C NMR provide critical data for the complete assignment of chemical shifts and coupling constants, which in turn reveals the molecule's constitution and stereochemistry. nih.gov

In the ¹H NMR spectrum of 2-Keto-D-glucose, the signals corresponding to the protons on the carbon backbone can be distinguished and assigned. researchgate.net For instance, in D₂O, the anomeric proton signal is a key diagnostic peak. The chemical shifts and coupling constants of the ring protons provide insights into their relative orientations and, consequently, the conformation of the pyranose ring. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all proton and carbon signals, especially in complex derivatives of 2-Keto-D-glucose. iosrjournals.orgacs.org For example, an HMBC experiment can reveal long-range couplings between protons and carbons, which is crucial for identifying the connectivity across the glycosidic bond in oligosaccharides containing a 2-Keto-D-glucose moiety. nih.gov

The derivatization of 2-Keto-D-glucose can further facilitate NMR analysis. For example, the formation of a monoacetone derivative can lock the molecule in a specific conformation, simplifying the interpretation of the NMR spectra and allowing for more precise determination of coupling constants. wustl.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Keto-D-glucose This table presents predicted chemical shift values and is intended for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~92-95 |

| C2 | ~200-205 (keto carbonyl) |

| C3 | ~70-75 |

| C4 | ~70-75 |

| C5 | ~70-75 |

| C6 | ~60-65 |

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of 2-Keto-D-glucose in complex biological samples. nih.gov Due to the low volatility of sugars, MS analysis often requires a hyphenated technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after suitable derivatization. nih.gov

In LC-MS, 2-Keto-D-glucose can be ionized using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). shimadzu.com The resulting mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be used to fragment the molecular ion, producing a characteristic fragmentation pattern that serves as a molecular fingerprint for unambiguous identification. acs.org This is particularly useful when distinguishing 2-Keto-D-glucose from its isomers, such as fructose (B13574) and mannose. For quantitative analysis, stable isotope-labeled internal standards can be employed to improve accuracy and precision. semanticscholar.org A novel colorimetric method based on the release of 2-keto-glucose from glycated proteins upon heating with hydrazine (B178648) has also been developed for its quantification in biological samples. nih.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of 2-Keto-D-glucose. nih.gov The vibrational spectra of carbohydrates are characterized by distinct regions corresponding to different types of molecular vibrations. researchgate.net

The IR spectrum of 2-Keto-D-glucose will exhibit a strong absorption band corresponding to the stretching vibration of the ketone (C=O) group, typically in the region of 1700-1750 cm⁻¹. The broad band in the 3600-3050 cm⁻¹ region is characteristic of the O-H stretching vibrations, and its shape and position are sensitive to hydrogen bonding patterns, which in turn are influenced by the molecule's conformation. nih.gov The region between 1200 cm⁻¹ and 800 cm⁻¹ is often referred to as the "fingerprint region" and contains complex vibrations related to C-O and C-C stretching, as well as C-O-H bending, which are highly specific to the structure and conformation of the sugar. nih.govsemanticscholar.org

Raman spectroscopy offers complementary information to IR spectroscopy. nih.gov The C=O stretch is also observable in the Raman spectrum. Raman spectroscopy is particularly useful for studying aqueous solutions of carbohydrates, as the Raman scattering of water is weak. nih.gov By analyzing the changes in the vibrational spectra under different conditions (e.g., temperature, solvent), it is possible to study the conformational equilibria of 2-Keto-D-glucose in solution. nih.govmdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in 2-Keto-D-glucose This table presents typical ranges for IR absorption and is intended for illustrative purposes.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3600 - 3050 (broad) |

| C-H | Stretching | 3050 - 2800 |

| C=O (keto) | Stretching | 1750 - 1700 |

| C-O | Stretching | 1200 - 1000 |

| C-C | Stretching | 1200 - 800 |

Chromatographic Methods for the Separation and Purification of 2-Keto-D-glucose in Research.

Chromatographic techniques are essential for the separation, purification, and analysis of 2-Keto-D-glucose from reaction mixtures and biological extracts. The choice of chromatographic method depends on the scale and purpose of the separation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of 2-Keto-D-glucose. semanticscholar.org Several HPLC modes can be employed, including normal-phase, reversed-phase, and ion-exchange chromatography. For the separation of underivatized sugars, hydrophilic interaction chromatography (HILIC) is often a suitable choice. nih.govresearchgate.net

A specific ion chromatography method with pulsed amperometric detection (PAD) has been developed for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and 5-keto-D-gluconic acid. nih.gov This method utilizes a column-switching technique to achieve efficient separation of these closely related compounds. researchgate.net For preparative applications, size-exclusion chromatography can be used for the purification of 2-Keto-D-glucose from enzymatic reaction mixtures. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of volatile compounds. Since sugars like 2-Keto-D-glucose are non-volatile, they must first be chemically modified into volatile derivatives. restek.com A common and effective derivatization strategy for reducing sugars, including ketoses, is a two-step process involving oximation followed by silylation. researchgate.netnih.gov

The first step, oximation, involves the reaction of the keto group of 2-Keto-D-glucose with a reagent such as hydroxylamine (B1172632) hydrochloride or methoxyamine hydrochloride. youtube.com This reaction converts the ketone into an oxime, which prevents the formation of multiple isomers during the subsequent silylation step. The second step is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youngin.comresearchgate.net

The resulting volatile TMS-oxime derivative of 2-Keto-D-glucose can then be separated by GC and detected by MS. nih.govajrsp.com The mass spectrum of the derivative provides a unique fragmentation pattern that allows for confident identification and quantification of 2-Keto-D-glucose in the original sample. ajrsp.com

Table 3: Common Derivatization Reagents for GC-MS Analysis of 2-Keto-D-glucose

| Derivatization Step | Reagent | Purpose |

| Oximation | Methoxyamine hydrochloride | Protects the keto group and prevents isomer formation. |

| Oximation | Hydroxylamine hydrochloride | An alternative reagent for protecting the keto group. |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Converts hydroxyl groups to volatile TMS ethers. |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | A common alternative for the silylation of hydroxyl groups. |

X-ray Crystallography and Cryo-Electron Microscopy Studies of 2-Keto-D-glucose in Enzyme-Bound States

The precise elucidation of how 2-Keto-D-glucose (also known as D-Glucosone) interacts with enzymes at an atomic level is fundamental to understanding its metabolic roles and potential as a biochemical intermediate. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for providing high-resolution three-dimensional structures of enzyme-ligand complexes.

X-ray crystallography has been a cornerstone of structural biology, offering detailed atomic insights into the architecture of enzyme active sites. nih.gov The process involves crystallizing a target enzyme in complex with its substrate or an analogue, such as 2-Keto-D-glucose. By diffracting X-rays, the crystal provides a pattern that can be computationally reconstructed into an electron density map, revealing the positions of individual atoms. nih.gov For example, studies on related keto-sugars, like dTDP-4-keto-6-deoxy-D-glucose, have successfully used X-ray crystallography to map the active site, identify key catalytic residues (such as histidine), and propose detailed enzymatic mechanisms. wisc.edu A similar approach applied to a 2-Keto-D-glucose-enzyme complex would allow researchers to visualize the specific hydrogen bonds, electrostatic interactions, and conformational changes that occur upon binding, thereby clarifying its substrate specificity and catalytic conversion. The technique is particularly powerful for revealing the precise orientation of the sugar within the catalytic pocket. wisc.edu

Cryo-electron microscopy has emerged as a revolutionary technique, particularly for large, flexible, or hard-to-crystallize protein complexes, which are often challenging for X-ray crystallography. wiley.comresearchgate.net Cryo-EM involves flash-freezing purified enzyme-ligand complexes in a thin layer of vitreous ice and imaging them with an electron microscope. ethz.ch Thousands of two-dimensional images of individual particles are then computationally averaged and reconstructed into a high-resolution 3D model. fraserlab.com Recent technological advancements have pushed the achievable resolution of cryo-EM into the near-atomic range (below 3 Å), making it possible to visualize side chains of amino acids and the binding modes of small molecules. wiley.comfraserlab.com While specific cryo-EM studies focused solely on 2-Keto-D-glucose are not widely documented, the method's proven success with other metabolic enzymes demonstrates its immense potential. fraserlab.comnih.gov It would be invaluable for studying dynamic enzymes that interact with 2-Keto-D-glucose, capturing different conformational states of the enzyme as it binds the substrate and proceeds through the catalytic cycle. researchgate.netnih.gov

The following table summarizes the applications and findings of these structural biology techniques in the context of studying enzyme-bound keto-sugars.

| Technique | Application for 2-Keto-D-glucose-Enzyme Complexes | Potential Findings | Resolution |

| X-ray Crystallography | Determination of the static 3D structure of the enzyme-ligand complex in a crystallized state. nih.gov | Precise atomic coordinates of 2-Keto-D-glucose and interacting amino acid residues. wisc.edu Identification of hydrogen bonds and other non-covalent interactions. Insight into the catalytic mechanism. wisc.edu | Typically 1.5 - 3.5 Å |

| Cryo-Electron Microscopy (Cryo-EM) | Determination of the 3D structure of the complex in a near-native, frozen-hydrated state. researchgate.net Ideal for large or conformationally flexible enzymes that do not crystallize readily. wiley.com | Visualization of different conformational states of the enzyme during binding and catalysis. researchgate.net Mapping the binding site of 2-Keto-D-glucose within a large multi-protein complex. fraserlab.com | Typically 2.5 - 4.0 Å |

Computational Chemistry and Molecular Modeling of 2-Keto-D-glucose Conformations and Interactions

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing dynamic insights into the behavior of 2-Keto-D-glucose at a molecular level. These in silico methods allow for the exploration of its conformational landscape, interaction energies, and behavior within a simulated biological environment, such as an enzyme's active site. springernature.comnih.gov

One of the primary applications of molecular modeling is the study of carbohydrate conformations. diva-portal.org Like other pyranoid sugars, 2-Keto-D-glucose can exist in various ring conformations, such as the stable "chair" and more flexible "boat" or "skew" forms. nih.gov Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), can calculate the relative energies of these conformers, predicting the most stable shapes the molecule will adopt in solution. springernature.com Understanding the preferred conformation is crucial, as enzymatic recognition is often highly specific to a particular shape of the substrate. iucr.org

Molecular dynamics (MD) simulations offer a way to observe the motion and interactions of 2-Keto-D-glucose over time. nih.gov In a typical MD simulation, an enzyme-ligand complex is placed in a simulated aqueous environment, and the forces between all atoms are calculated to model their movements. nih.gov This approach can reveal:

Binding Stability: By analyzing parameters like the root-mean-square deviation (RMSD), MD simulations can assess the stability of the 2-Keto-D-glucose molecule within the enzyme's binding pocket. nih.gov

Key Interactions: Simulations can highlight the specific amino acid residues that form persistent hydrogen bonds or other critical interactions with the sugar, guiding further experimental studies like site-directed mutagenesis.

Conformational Changes: MD can capture how the enzyme's structure changes upon binding 2-Keto-D-glucose, providing a dynamic view of the induced-fit process.

Furthermore, methods like Density Functional Theory (DFT) can be used to perform detailed electronic structure calculations. nih.gov These calculations provide accurate information on properties like charge distribution and the strength of intermolecular interactions, such as hydrogen bonds between the hydroxyl groups of 2-Keto-D-glucose and the enzyme's active site residues. nih.govmdpi.com This level of detail is essential for understanding the energetics of binding and the electronic rearrangements that occur during catalysis. mdpi.com

The table below outlines key computational methods and their specific applications in the study of 2-Keto-D-glucose.

| Computational Method | Application | Information Gained |

| Molecular Mechanics (MM) | Energy minimization and conformational searches of 2-Keto-D-glucose. diva-portal.org | Identification of low-energy conformers (e.g., chair, boat). Prediction of the most stable 3D structure. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of 2-Keto-D-glucose alone in solution or bound to an enzyme. nih.gov | Analysis of binding stability, flexibility, and conformational transitions. Identification of key intermolecular interactions over time. |

| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and intermolecular interaction strengths. nih.gov | Accurate determination of binding energies. Detailed analysis of hydrogen bond strengths and charge distribution. Modeling of reaction pathways and transition states. |

| Molecular Docking | Predicting the preferred binding orientation of 2-Keto-D-glucose within an enzyme's active site. | Generation of a plausible 3D model of the enzyme-ligand complex. Estimation of binding affinity (scoring). |

Enzymatic Mechanisms and Protein Interactions Involving 2 Keto D Glucose

Comprehensive Characterization of Enzymes Utilizing or Producing 2-Keto-D-glucose

A variety of enzymes are involved in the metabolism of 2-keto-D-glucose (also known as D-glucosone), either by producing it from D-glucose or utilizing it as a substrate for further conversion. These enzymes play crucial roles in various metabolic pathways in microorganisms and fungi.

Key enzymes that produce 2-keto-D-glucose include:

Pyranose 2-oxidase (P2Ox): This oxidoreductase catalyzes the regioselective oxidation of D-glucose at the C-2 position, using molecular oxygen as an electron acceptor, to produce 2-keto-D-glucose and hydrogen peroxide. upb.rodiva-portal.org This reaction is the first step in the "Cetus process" for producing D-fructose. upb.roresearchgate.net Fungal P2Ox is widely used for the oxidation of D-glucose to 2-keto-D-glucose, an important intermediate in the biosynthesis of the antibiotic cortalcerone. diva-portal.org

Glucose Dehydrogenase (GDH): Certain glucose dehydrogenases can oxidize D-glucose to produce 2-keto-D-gluconic acid, with 2-keto-D-glucose as a potential intermediate. smolecule.com For instance, membrane-bound glucose dehydrogenase from Pseudomonas plecoglossicida is involved in the conversion of glucose to 2-keto-D-gluconic acid. nih.gov

Enzymes that utilize 2-keto-D-glucose as a substrate include:

2-Keto-D-glucose Dehydrogenase (2KGDH): This enzyme specifically oxidizes 2-keto-D-glucose at the C-1 position to produce 2-keto-D-gluconic acid (2KGA). medchemexpress.comasm.org A pyrroloquinoline quinone (PQQ)-dependent 2KGDH from Pseudomonas aureofaciens has shown high specificity for 2-keto-D-glucose. medchemexpress.comasm.orgnih.gov

Aldose Reductase (ALR): This enzyme, a member of the aldo-keto reductase family, catalyzes the reduction of 2-keto-D-glucose to D-fructose using NADPH as a cofactor. fkit.hrresearchgate.netsrce.hr

2-Ketogluconate Reductase (2KGR): This enzyme can reduce 2-keto-D-gluconate and has also been shown to act on 2-keto-D-glucose. tandfonline.comtandfonline.com

Aldos-2-ulose Dehydratase: This fungal enzyme is involved in the biosynthesis of the antibiotic cortalcerone, utilizing an intermediate derived from 2-keto-D-glucose. smolecule.com

The following table summarizes some of the key enzymes involved in 2-keto-D-glucose metabolism.

| Enzyme Name | EC Number | Source Organism | Reaction |

| Pyranose 2-oxidase | 1.1.3.10 | Coriolus versicolor, Trametes multicolor | D-glucose + O₂ → 2-Keto-D-glucose + H₂O₂ |

| 2-Keto-D-glucose Dehydrogenase | Not fully assigned | Pseudomonas aureofaciens | 2-Keto-D-glucose + Acceptor → 2-Keto-D-gluconic acid + Reduced Acceptor |

| Aldose Reductase | 1.1.1.21 | Human (recombinant) | 2-Keto-D-glucose + NADPH + H⁺ ⇌ D-fructose + NADP⁺ |

| 2-Ketogluconate Reductase | Not fully assigned | Gluconobacter liquefaciens | 2-Keto-D-gluconate + NADPH + H⁺ ⇌ D-gluconate + NADP⁺ |

| Glucose Dehydrogenase | 1.1.5.2 | Arthrobacter globiformis C224 | D-glucose + Acceptor → D-glucono-1,5-lactone + Reduced Acceptor |

Elucidation of Kinetic Parameters and Substrate Specificity of 2-Keto-D-glucose-Associated Enzymes

The efficiency and specificity of enzymes acting on or producing 2-keto-D-glucose are critical for their biological roles and potential industrial applications. Kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) provide insights into enzyme-substrate affinity and catalytic efficiency.

Pyranose 2-oxidase (P2Ox) from Coriolus versicolor exhibits a Km value of 2.95 mM for D-glucose in the bioconversion to 2-keto-D-glucose, with a Vmax of 8.8 U/mg protein. nih.gov This enzyme also shows activity towards other monosaccharides, though D-glucose is often the preferred substrate. diva-portal.org

D-glucose dehydrogenase (GlcDH) from Arthrobacter globiformis C224, which is involved in the production of 2-ketogluconic acid, has a broad substrate specificity. nih.gov While D-glucose is its preferred substrate with a Km of 0.21 mM, it can also oxidize D-xylose (Km = 0.34 mM), D-galactose (Km = 0.46 mM), and maltose (B56501) (Km = 0.59 mM). nih.govmdpi.com Kinetic studies indicate that this enzyme follows a ping-pong Bi-Bi reaction mechanism. upb.ronih.gov

2-Ketogluconate reductase (2KGR) from Gluconobacter liquefaciens demonstrates broad substrate specificity, acting on various keto-acids and their corresponding sugar acids. tandfonline.com For the reduction of 2-keto-D-gluconate, the Km value is 6.6 x 10⁻³ M, and for the reverse reaction with D-gluconate, it is 1.3 x 10⁻² M. tandfonline.com

Aldose reductase (ALR) , specifically recombinant human ALR, has been studied for its ability to reduce 2-keto-D-glucose to fructose (B13574). fkit.hrresearchgate.net The kinetics of this reaction are complex and can be influenced by substrate inhibition and the stability of the enzyme and its cofactor, NADPH. fkit.hr

The table below presents a selection of kinetic parameters for enzymes associated with 2-keto-D-glucose.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/mg·min) | Source Organism |

| Pyranose 2-oxidase | D-glucose | 2.95 | 8.8 (U/mg) | Coriolus versicolor nih.gov |

| Glucose Dehydrogenase | D-glucose | 0.21 | Not specified | Arthrobacter globiformis C224 nih.gov |

| Glucose Dehydrogenase | D-xylose | 0.34 | Not specified | Arthrobacter globiformis C224 nih.gov |

| Glucose Dehydrogenase | D-galactose | 0.46 | Not specified | Arthrobacter globiformis C224 nih.gov |

| Glucose Dehydrogenase | Maltose | 0.59 | Not specified | Arthrobacter globiformis C224 nih.gov |

| 2-Ketogluconate Reductase | 2-Keto-D-gluconate | 6.6 | Not specified | Gluconobacter liquefaciens tandfonline.com |

| 2-Ketogluconate Reductase | D-gluconate | 13 | Not specified | Gluconobacter liquefaciens tandfonline.com |

Detailed Analysis of Active Site Architecture and Catalytic Mechanisms of 2-Keto-D-glucose Bioconversion Enzymes

The catalytic activity of enzymes that bioconvert 2-keto-D-glucose is dictated by the specific three-dimensional arrangement of amino acid residues within their active sites.

Pyranose 2-oxidase (P2O) , a member of the glucose-methanol-choline (GMC) family of oxidoreductases, possesses a homotetrameric structure. diva-portal.org Each monomer consists of a "body," an "arm," and a "head" domain. The active site, located in the body, contains a flavin adenine (B156593) dinucleotide (FAD) binding motif. diva-portal.org A dynamic substrate-recognition loop gates the active site, and its conformation is sensitive to the bound substrate. diva-portal.org For oxidation at the C2 position of D-glucose to form 2-keto-D-glucose, the substrate binds in a semi-open conformation of this loop. diva-portal.org The catalytic mechanism is a ping-pong type, involving a reductive half-reaction where a hydride is transferred from the C2 of D-glucose to FAD, and an oxidative half-reaction where the reduced FAD is re-oxidized by molecular oxygen, producing hydrogen peroxide. diva-portal.org

2,5-diketo-D-gluconic acid reductase A (2,5-DKGR A) from Corynebacterium catalyzes the stereospecific reduction of 2,5-diketo-D-gluconate to 2-keto-L-gulonate, a precursor to vitamin C. pnas.org This enzyme belongs to the aldo-keto reductase superfamily and folds into a parallel α/β-barrel structure. pnas.org While its primary substrate is not 2-keto-D-glucose, its structure provides insights into the binding of related keto-sugars. The active site contains a binding pocket for the NADPH cofactor. pnas.org Ordered water molecules within the substrate-binding pocket are thought to indicate the positions for the substrate's keto and hydroxyl groups. pnas.org

The catalytic mechanism of D-glucose dehydrogenase (GlcDH) from Arthrobacter globiformis C224 follows a ping-pong kinetic pattern, which is characteristic of many quinoprotein dehydrogenases. nih.gov

Investigation of Co-factor Roles in Enzymatic Reactions Involving 2-Keto-D-glucose

Cofactors are essential non-protein chemical compounds required for the catalytic activity of many enzymes involved in 2-keto-D-glucose metabolism.

Flavin Adenine Dinucleotide (FAD) is the crucial cofactor for pyranose 2-oxidase (P2O) . diva-portal.org In the catalytic cycle, the flavin moiety of FAD is reduced by the sugar substrate and subsequently re-oxidized by molecular oxygen. diva-portal.org Similarly, FAD is a component of some D-gluconate dehydrogenases that can be involved in pathways leading to or from 2-keto-D-gluconate. tandfonline.com

Pyrroloquinoline quinone (PQQ) serves as the cofactor for a novel 2-keto-D-glucose dehydrogenase (2KGDH) from Pseudomonas aureofaciens. asm.orgnih.govnih.gov The enzyme requires PQQ and Ca²⁺ for its activity. asm.orgnih.gov The binding of 2-keto-D-glucose to the holoenzyme leads to the reduction of the bound PQQ. asm.orgnih.gov PQQ is also the cofactor for some membrane-bound D-glucose dehydrogenases that oxidize D-glucose to D-gluconic acid, a precursor in some pathways that may involve 2-keto-D-glucose. asm.orgnih.gov

Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) is the essential cofactor for aldose reductase (ALR) , which reduces 2-keto-D-glucose to fructose. fkit.hrresearchgate.net The reaction involves the transfer of a hydride ion from NADPH to the carbonyl group of 2-keto-D-glucose. The regeneration of NADPH is a critical factor for the continuous enzymatic reduction. fkit.hr Similarly, 2-ketogluconate reductase (2KGR) utilizes NADPH for the reduction of 2-keto-D-gluconate. tandfonline.com

Divalent Cations , such as Ca²⁺ and Mg²⁺, can also play important roles. For instance, Ca²⁺ is required for the activity of PQQ-dependent 2KGDH. asm.orgnih.gov In membrane-bound quinoprotein glucose dehydrogenases, Mg²⁺ can anchor PQQ to the protein and activate the cofactor, enhancing its activity towards sugar substrates. nih.gov

Protein-Ligand Interactions of 2-Keto-D-glucose with Carbohydrate-Binding Proteins

The specific recognition and binding of 2-keto-D-glucose by proteins are fundamental to its enzymatic conversion and potential signaling roles. This interaction is governed by a combination of forces including hydrogen bonding, hydrophobic interactions, and electrostatic forces. creative-proteomics.com

Biophysical Characterization of 2-Keto-D-glucose Binding Dynamics to Target Proteins

The binding of 2-keto-D-glucose to proteins can be investigated using various biophysical techniques. For example, fluorescence spectroscopy and molecular docking simulations have been used to study the interaction of different sugar forms, including keto-sugars, with proteins like human serum albumin. tandfonline.com These studies can reveal the binding affinities, the location of binding sites, and the conformational changes in the protein upon ligand binding.

In the case of enzymes, the binding dynamics are often inferred from kinetic data. The Michaelis constant (Km) provides an inverse measure of the binding affinity of the substrate to the enzyme. For instance, the low Km value of D-glucose dehydrogenase from Arthrobacter globiformis C224 for D-glucose (0.21 mM) indicates a high affinity, which is a prerequisite for its efficient catalysis. nih.gov

Structural Basis of 2-Keto-D-glucose Recognition by Specific Enzymes or Carbohydrate Receptors

The structural basis for the recognition of 2-keto-D-glucose lies in the precise architecture of the protein's binding site, which is complementary in shape and chemical properties to the ligand.

In pyranose 2-oxidase (P2O) from Trametes multicolor, the active site accommodates D-glucose in a specific orientation for oxidation at the C2 position. plos.org This productive binding mode involves hydrogen bonds between the sugar's hydroxyl groups and active site residues such as His548, Asn593, and Gln448. researchgate.net The conformational flexibility of a substrate-binding loop is crucial for accommodating different sugar substrates and different binding modes of the same sugar. diva-portal.org Structural studies using fluorinated glucose analogs have provided detailed insights into the specific interactions that favor C2 oxidation. plos.org

For 2,5-diketo-D-gluconic acid reductase A (2,5-DKGR A) , the crystal structure reveals a well-defined substrate-binding pocket. pnas.org Although the structure was solved without the natural substrate, the positions of ordered water molecules suggest key interaction points for the keto and hydroxyl groups of a bound keto-sugar. pnas.org This highlights the importance of specific hydrogen bond donors and acceptors in the active site for substrate recognition and orientation.

Lectins are carbohydrate-binding proteins that can exhibit high specificity for particular sugars. mdpi.com While specific lectins for 2-keto-D-glucose are not extensively characterized, the principles of carbohydrate recognition by lectins apply. These principles include the formation of multiple hydrogen bonds, often involving charged residues like aspartate and glutamate, and sometimes mediated by divalent cations like Ca²⁺. nih.gov

Studies on Allosteric Regulation and Modulation of 2-Keto-D-glucose Metabolism.

The regulation of metabolic pathways is essential for maintaining cellular homeostasis. While direct allosteric regulation of enzymes central to 2-Keto-D-glucose metabolism by specific effector molecules is not extensively documented in current research, the modulation of this metabolic route is achieved through other significant mechanisms, including substrate specificity, transcriptional control, and conformational changes within the enzymes.

Substrate Specificity and Enzyme Kinetics:

The primary enzyme responsible for the production of 2-Keto-D-glucose is Pyranose 2-oxidase (P2Ox) . This flavoprotein catalyzes the oxidation of D-glucose at the C2 position to yield 2-Keto-D-glucose. researchgate.netnih.gov The substrate specificity of P2Ox from various fungal sources has been a subject of study. While D-glucose is the preferred substrate for many P2Ox enzymes, they can also act on other monosaccharides, albeit with different efficiencies. asm.orgnih.gov For instance, the P2Ox from Phanerochaete chrysosporium exhibits activity with D-cellobiose, D-xylose, and D-glucono-1,5-lactone, in addition to D-glucose. nih.gov This broad substrate specificity, or lack thereof in some engineered variants, is a key factor in modulating the production of 2-Keto-D-glucose.

The kinetic properties of these enzymes, such as the Michaelis constant (Km) and the catalytic constant (kcat), are critical in determining the rate of 2-Keto-D-glucose metabolism. For example, the glucose dehydrogenase (GlcDH) from Arthrobacter globiformis C224, which is involved in the conversion of glucose to 2-ketogluconic acid (a downstream product of 2-Keto-D-glucose metabolism), has different affinities for various substrates, as indicated by their Km values. nih.gov

Transcriptional Regulation:

In prokaryotes, the metabolism of 2-Keto-D-glucose and its derivatives is tightly regulated at the genetic level. In Pseudomonas species, the genes responsible for the utilization of 2-ketogluconate (2-KGA), a product derived from 2-Keto-D-glucose, are organized in the kgu operon. mdpi.com This operon includes genes for a transporter (kguT), a kinase (kguK), and a reductase (kguD). mdpi.com The expression of this operon is controlled by a repressor protein, PtxS. asm.org The molecule 2-ketogluconate itself acts as an inducer by binding to PtxS, which then releases its grip on the DNA and allows for the transcription of the kgu genes. asm.org This is a classic example of substrate-inducible gene expression, which ensures that the enzymes for metabolizing 2-KGA are only produced when the substrate is available.

Conformational Changes and Enzyme Modulation:

The activity of enzymes can also be modulated by conformational changes. In the case of Pyranose 2-oxidase from Trametes multicolor, studies have revealed that the enzyme's kinetic mechanism can switch depending on the pH of the environment. researchgate.net At a pH below 7.0, it follows a bi-bi ping-pong mechanism, while at a pH above 7.0, it shifts to a bi-bi ordered mechanism. researchgate.net This pH-dependent switch is linked to conformational changes in the enzyme that affect the release of the product, 2-Keto-D-glucose, and the subsequent reaction with oxygen. researchgate.net

Furthermore, structural studies of P2Ox have identified a flexible loop that acts as a gate to the active site. nih.govrcsb.org The conformation of this loop changes to allow substrate entry and product exit, indicating a dynamic regulation of catalysis. nih.gov While not a form of allosteric regulation in the classical sense of binding to a distinct regulatory site, these conformational dynamics are crucial for modulating the enzyme's activity.

Research Findings on Enzyme Modulation:

Research has focused on engineering enzymes like P2Ox to alter their substrate specificity and improve their catalytic efficiency for biotechnological applications. These studies, while not focused on natural allosteric regulation, provide insights into how the enzyme's function can be modulated.

Below is a data table summarizing the kinetic parameters of a key enzyme involved in a related metabolic pathway, D-glucose dehydrogenase from Arthrobacter globiformis C224, which highlights the modulation of its activity by different substrates.

| Substrate | Km (mM) | Vmax (µmol/mg·min) | Reference |

| D-Glucose | 0.21 | - | nih.gov |

| D-Xylose | 0.34 | - | nih.gov |

| D-Galactose | 0.46 | - | nih.gov |

| Maltose | 0.59 | - | nih.gov |

| D-Glucose (with PMS) | 7.6 | 112.75 | nih.gov |

| PMS (with D-Glucose) | 1.4 | 136.27 | nih.gov |

| Vmax values were not provided for all substrates in the referenced study. | |||

| PMS: Phenazine methosulfate, an artificial electron acceptor. |

This table demonstrates how the enzyme's affinity and maximum reaction rate are influenced by the specific substrate it interacts with, a fundamental aspect of metabolic modulation.

Biotechnological Research Applications and Industrial Prospects of 2 Keto D Glucose

Microbial Fermentation Strategies for Research-Scale and Industrial 2-Keto-D-glucose Production.sunatimur.comresearchgate.net

Microbial fermentation is a cornerstone for the production of 2-keto-D-gluconic acid (2KGA), for which 2-keto-D-glucose is an intermediate. frontiersin.org Various bacterial species have been identified and engineered for efficient 2KGA production, with research focusing on optimizing fermentation strategies to maximize yield, productivity, and final concentration. researchgate.net The process typically involves the microbial oxidation of D-glucose. frontiersin.org

Genera such as Pseudomonas, Serratia, Klebsiella, Gluconobacter, and Acetobacter are prominent in 2KGA production. researchgate.netfrontiersin.org For instance, strains like Pseudomonas plecoglossicida JUIM01 and Arthrobacter globiformis C224 are utilized in industrial settings due to their high glucose tolerance and significant 2KGA yields. researchgate.netfrontiersin.org

Several advanced fermentation strategies have been developed to enhance production efficiency:

Two-Stage Fermentation: This strategy separates the cell growth phase from the product accumulation phase. For example, with Klebsiella pneumoniae, a neutral pH is initially maintained to favor biomass development, followed by a shift to acidic conditions which promotes 2KGA accumulation. sunatimur.commdpi.com This approach successfully produced 186 g/L of 2KGA with a high conversion ratio. mdpi.com

Semi-Continuous and Continuous Fermentation: These methods involve the periodic or continuous feeding of substrate and removal of the fermentation broth, allowing for sustained high-density cell cultures and high productivity. A semi-continuous process using Pseudomonas fluorescens AR4 converted a total of 476.88 g/L of glucose into 444.96 g/L of 2KGA. acs.org Similarly, a two-stage semi-continuous fermentation with P. plecoglossicida JUIM01 achieved a high yield of 0.9867 g/g. sunatimur.com Continuous fermentation with P. fluorescens AR4 using corn starch hydrolysate has also demonstrated industrial potential, reaching a 2KGA concentration of 135.92 g/L and a productivity of 8.83 g/(L·h). acs.org

Fed-Batch Fermentation: This technique involves the controlled addition of nutrients during fermentation, which helps in overcoming substrate inhibition. Fed-batch fermentation of P. plecoglossicida JUIM01 resulted in a 2KGA concentration of 205.67 g/L. sigmaaldrich.com

Immobilized Cell Systems: To improve cell reusability and operational stability, microorganisms can be immobilized on carriers like calcium alginate. researchgate.net Resting cells of P. plecoglossicida JUIM01 immobilized in calcium alginate produced 134.45 g/L of 2KGA within 30 hours, with a high yield and productivity. researchgate.net These immobilized cells demonstrated stable performance over multiple reuse cycles. researchgate.net

The table below summarizes the performance of various microbial strains and fermentation strategies for producing 2-keto-D-gluconic acid, a direct product from 2-keto-D-glucose.

| Microorganism | Fermentation Strategy | Substrate | Max Concentration (g/L) | Productivity (g/(L·h)) | Yield (g/g or mol/mol) | Reference |

|---|---|---|---|---|---|---|

| Klebsiella pneumoniae | Two-Stage Fed-Batch | Glucose | 186 | 7.15 | 0.98 mol/mol | sunatimur.commdpi.com |

| Pseudomonas plecoglossicida JUIM01 | Two-Stage Semi-Continuous | Rice Starch Hydrolyzate | - | - | 0.9867 g/g | sunatimur.com |

| Pseudomonas fluorescens AR4 | Semi-Continuous | Rice Starch Hydrolyzate | 444.96 | 6.74 | 0.93 g/g | acs.org |

| Pseudomonas fluorescens AR4 | Continuous | Corn Starch Hydrolyzate | 135.92 | 8.83 | 0.9510 g/g | acs.org |

| Pseudomonas reptilivora NRRL B-6 | Batch | Waste Bread Hydrolysate | 142.81 | 3.02 | 0.95 mol/mol | sigmaaldrich.com |

| Gluconobacter oxydans_tufB_ga2dh | Batch Bioconversion (Resting Cells) | Glucose | 321 | 17.83 | 99.1% | nih.gov |

| P. plecoglossicida JUIM01 (Immobilized) | Batch (Airlift Bioreactor) | Glucose | 134.45 | 4.48 | 1.07 g/g | researchgate.net |

Enzymatic Bioconversion Systems for High-Yield 2-Keto-D-glucose Synthesis in Controlled Environments.frontiersin.org